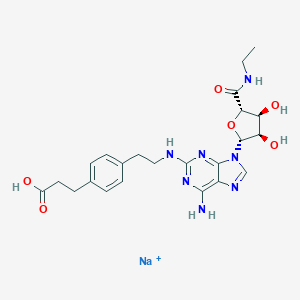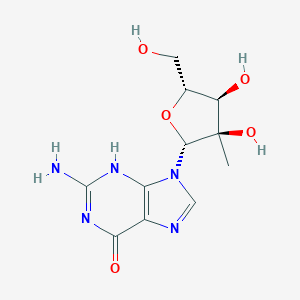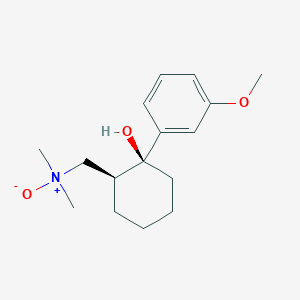
CGS 21680C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Wissenschaftliche Forschungsanwendungen
Sodium;3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
CGS 21680C, also known as Benzenepropanoic acid or sodium;3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid, is a specific agonist for the adenosine A2A subtype receptor . This receptor is a G protein-coupled receptor involved in various intracellular signaling pathways and physiological functions.
Mode of Action
This compound interacts with the adenosine A2A receptor, leading to the activation of this receptor . This interaction results in the modulation of adenylate cyclase activity, which in turn influences various downstream signaling pathways .
Biochemical Pathways
Upon activation by this compound, the adenosine A2A receptor positively influences the adenylate cyclase/cyclic AMP system . This leads to an increase in cyclic AMP levels, which can then activate protein kinase A (PKA). PKA phosphorylates a range of target proteins, leading to changes in cellular function .
Pharmacokinetics
It is known that the compound is usually presented as an organic hydrochloride salt, and it is soluble up to 34 mg/mL in DMSO and 20 mg/mL in 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin .
Result of Action
The activation of the adenosine A2A receptor by this compound has several effects at the molecular and cellular level. For instance, in an animal model of Huntington’s disease, this compound has been shown to slow motor deterioration, prevent reduction in brain weight, and reduce the size of mutant huntingtin aggregates and intranuclear inclusions . It also facilitates the release of acetylcholine .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the stability of the compound can be affected by the pH and temperature of its environment . .
Biochemische Analyse
Biochemical Properties
Sodium;3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic Acid interacts with the A2A adenosine receptor, a G protein-coupled receptor involved in various biochemical reactions . The nature of these interactions involves binding to the receptor, leading to a cascade of intracellular events.
Cellular Effects
The compound influences cell function by modulating cell signaling pathways associated with the A2A adenosine receptor . It can impact gene expression and cellular metabolism, leading to changes in cell function.
Molecular Mechanism
Sodium;3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic Acid exerts its effects at the molecular level by binding to the A2A adenosine receptor . This binding interaction leads to the activation or inhibition of enzymes, changes in gene expression, and other molecular events.
Temporal Effects in Laboratory Settings
It is known that the compound has a certain degree of stability and can exert long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of Sodium;3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic Acid vary with different dosages in animal models . High doses may lead to toxic or adverse effects.
Metabolic Pathways
Sodium;3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic Acid is involved in metabolic pathways associated with the A2A adenosine receptor . It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels.
Transport and Distribution
It is likely that it interacts with specific transporters or binding proteins .
Subcellular Localization
It is possible that specific targeting signals or post-translational modifications direct it to specific compartments or organelles .
The information provided here is based on the current understanding and knowledge available .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium;3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid involves several steps, starting from readily available precursors. The process typically includes:
Formation of the purine ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the amino group: Amination reactions are carried out using reagents such as ammonia or amines.
Attachment of the oxolan ring: This step involves the use of protecting groups and subsequent deprotection to achieve the desired configuration.
Final coupling: The final step involves coupling the intermediate with the phenylpropanoic acid derivative under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium;3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine derivatives: Compounds with similar purine structures.
Phenylpropanoic acid derivatives: Compounds with similar phenylpropanoic acid moieties.
Uniqueness
Sodium;3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid is unique due to its combination of functional groups and structural features. This uniqueness allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
120225-64-1 |
|---|---|
Molekularformel |
C23H29N7NaO6 |
Molekulargewicht |
522.5 g/mol |
IUPAC-Name |
sodium;3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid |
InChI |
InChI=1S/C23H29N7O6.Na/c1-2-25-21(35)18-16(33)17(34)22(36-18)30-11-27-15-19(24)28-23(29-20(15)30)26-10-9-13-5-3-12(4-6-13)7-8-14(31)32;/h3-6,11,16-18,22,33-34H,2,7-10H2,1H3,(H,25,35)(H,31,32)(H3,24,26,28,29);/t16-,17+,18-,22+;/m0./s1 |
InChI-Schlüssel |
MCUMRRFOMBNFQN-MJWSIIAUSA-N |
SMILES |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)O)N)O)O.[Na+] |
Isomerische SMILES |
CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)O)N)O)O.[Na] |
Kanonische SMILES |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)O)N)O)O.[Na] |
Synonyme |
4-[2-[[6-Amino-9-(N-ethyl-β-D-ribofuranuronamidosyl)-9H-purin-2-yl]amino]ethyl]benzenepropanoic Acid Monosodium Salt; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















